![molecular formula C12H18N2O5 B2476249 5-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]-1,2-oxazole-3-carboxylic acid CAS No. 2352908-37-1](/img/structure/B2476249.png)
5-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]-1,2-oxazole-3-carboxylic acid
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Description
5-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]-1,2-oxazole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H18N2O5 and its molecular weight is 270.285. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Transformations
Synthesis of Derivatives
This compound is used in synthesizing various functional derivatives, such as esters and carboxamides, which can be further transformed for various applications (Prokopenko et al., 2010).
Preparation and Degradation Methods
The compound has been involved in studies focusing on efficient methods for preparing and degrading oxazole derivatives, which are important in the synthesis of more complex molecules (Barton et al., 1985).
Biological Activities
Inhibitory Activity on Blood Platelet Aggregation
Certain oxazole derivatives, synthesized using this compound, have shown inhibitory activity on blood platelet aggregation, making them of interest in the development of anti-aggregatory drugs (Ozaki et al., 1983).
Antimicrobial Activity
Some derivatives of oxazole, including those related to this compound, have been synthesized and evaluated for their antimicrobial properties (Balaswamy et al., 2012).
Synthetic Utilization
Continuous Flow Synthesis
This compound has been used in the safe generation and utilization of Hydrazoic Acid in a continuous flow reactor for the synthesis of various bioactive compounds (Gutmann et al., 2012).
Photooxygenation and Macrolide Synthesis
Research has explored the use of oxazoles in photooxygenation, leading to the synthesis of macrolides, which are important in pharmaceutical chemistry (Wasserman et al., 1981).
Chemical Transformations
Oxazole-5(4H)-ones Synthesis
The compound is involved in the one-pot synthesis of oxazol-5(4H)-ones from amino acids, which is significant in various chemical transformations (Fujita & Kunishima, 2012).
Bronchodilator Synthesis
It has been used in the synthesis of N,N′‐Bis(4‐methyloxazol‐5‐yl)urea as a key building block in the development of an improved bronchodilator (Ray & Ghosh, 1999).
properties
IUPAC Name |
5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5/c1-12(2,3)18-11(17)13-6-4-5-8-7-9(10(15)16)14-19-8/h7H,4-6H2,1-3H3,(H,13,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZIXBJWFQUBRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=CC(=NO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]-1,2-oxazole-3-carboxylic acid |
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